molecular formula C15H11ClN2O6 B12462652 4-Chloro-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid

4-Chloro-2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoic acid

Cat. No.: B12462652
M. Wt: 350.71 g/mol
InChI Key: HQPVEFVCUZVSSE-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methoxy-3-nitrobenzamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methoxy group, and a nitro group attached to a benzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(4-methoxy-3-nitrobenzamido)benzoic acid typically involves multi-step organic reactions. One common method is the nitration of 4-chloro-2-methoxybenzoic acid, followed by amide formation with 4-methoxy-3-nitroaniline. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The amide formation can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methoxy-3-nitrobenzamido)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-Chloro-2-(4-methoxy-3-aminobenzamido)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Chloro-2-methoxybenzoic acid and 4-methoxy-3-nitroaniline.

Scientific Research Applications

4-Chloro-2-(4-methoxy-3-nitrobenzamido)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-(4-methoxy-3-nitrobenzamido)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • 2-Methoxy-4-nitrobenzoic acid
  • 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Uniqueness

4-Chloro-2-(4-methoxy-3-nitrobenzamido)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methoxy) groups can influence its chemical behavior and interactions with biological targets.

This detailed article provides a comprehensive overview of 4-chloro-2-(4-methoxy-3-nitrobenzamido)benzoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H11ClN2O6

Molecular Weight

350.71 g/mol

IUPAC Name

4-chloro-2-[(4-methoxy-3-nitrobenzoyl)amino]benzoic acid

InChI

InChI=1S/C15H11ClN2O6/c1-24-13-5-2-8(6-12(13)18(22)23)14(19)17-11-7-9(16)3-4-10(11)15(20)21/h2-7H,1H3,(H,17,19)(H,20,21)

InChI Key

HQPVEFVCUZVSSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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